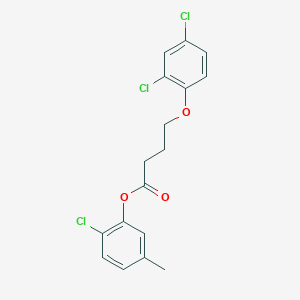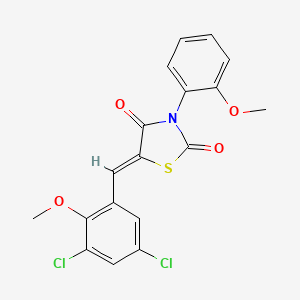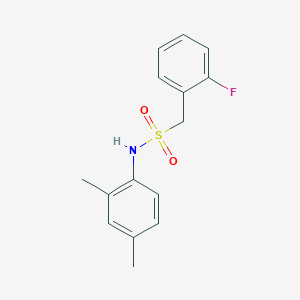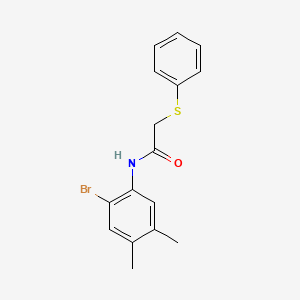![molecular formula C15H18N2O3S2 B4666461 N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4666461.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in the metabolism of cancer cells. BPTES has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide binds to the active site of glutaminase and inhibits its activity. This results in a decrease in the production of glutamate, which is necessary for the growth and survival of cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to decrease the levels of various metabolites, such as glutamate, α-ketoglutarate, and lactate, in cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential use in cancer therapy, and there is a wealth of literature on its mechanism of action and biochemical effects. However, N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has limited efficacy in some cancer cell lines, which may limit its clinical utility.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of the combination of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide with other cancer therapies, such as immunotherapy. The use of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in combination with other metabolic inhibitors is also an area of interest. Finally, the development of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide analogs with improved solubility and pharmacokinetics is an important area of research.
Wissenschaftliche Forschungsanwendungen
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. Glutamine is a crucial nutrient for cancer cells, and the inhibition of glutaminase using N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-3-10-16-22(19,20)13-8-6-12(7-9-13)17-15(18)14-5-4-11-21-14/h4-9,11,16H,2-3,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMITMSARKEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-diethyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4666395.png)
![N-(3-chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4666409.png)
![2-(3-methylphenyl)-4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4666417.png)

![N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4666439.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4666442.png)
![1'-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4666447.png)

![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4666468.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4666476.png)
![N-(2-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4666478.png)
![1-(2,4-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666489.png)